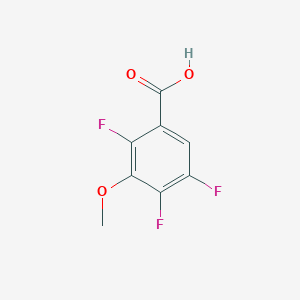

2,4,5-Trifluoro-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

2,4,5-trifluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJHZWWMKFQKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286858 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-65-1 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-trifluoro-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid

CAS Number: 112811-65-1

This technical guide provides an in-depth overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative. Its trifluoro and methoxy functional groups contribute to its unique reactivity, solubility, and lipophilicity, making it a valuable building block in organic synthesis.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₃ | [1][2][3][4] |

| Molecular Weight | 206.12 g/mol | [1][2][3][4] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 105 - 119 °C | [1][3][5] |

| Purity | ≥ 95% - 98% (GC) | [1][3] |

| Boiling Point | 284.3±35.0 °C (Predicted) | [6] |

| Density | 1.472 g/mL at 25 °C (lit.) | [5][6] |

| pKa | 2.75±0.10 (Predicted) | [6] |

| Refractive Index | n20/D 1.503 (lit.) | [5][6] |

Chemical Identifiers

For easy reference and database searching, the following identifiers are associated with this compound.

| Identifier Type | Identifier | Source(s) |

| CAS Number | 112811-65-1 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 2,4,5-Trifluoro-m-anisic acid, 3-methoxy-2,4,5-trifluorobenzoic acid | [1][2][4] |

| PubChem CID | 2733970 | [1][2][4] |

| MDL Number | MFCD00153201 | [1][2][3] |

| InChI Key | YVJHZWWMKFQKDC-UHFFFAOYSA-N | [2][3][4] |

| SMILES | COC1=C(C(=CC(=C1F)F)C(=O)O)F | [2][3][4] |

Applications in Research and Development

This compound is a versatile intermediate primarily used in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain relief.[1] The trifluoromethyl group can increase lipophilicity, potentially improving the pharmacokinetic properties of drug candidates.[1] It is also used as a precursor in the preparation of quinolone derivatives, a class of broad-spectrum antibiotics.[5][6]

-

Agrochemical Synthesis: This compound is utilized in the formulation of herbicides and pesticides.[1] Its unique structure allows for the design of effective agrochemicals for crop protection.[1]

Synthesis and Experimental Workflows

While specific, detailed experimental protocols are proprietary or published in subscription-based journals, a general industrial synthesis pathway has been disclosed in patent literature.

Industrial Preparation Method Workflow

An industrial preparation method for 2,4,5-trifluoro-3-methoxybenzoyl chloride, which proceeds through the synthesis of this compound, has been described.[7] The workflow involves several key stages starting from tetrachlorophthalic anhydride.

Caption: Industrial synthesis workflow for this compound.

Note on Experimental Protocols

The synthesis described above is a general outline. For laboratory-scale synthesis or analytical procedures (such as chromatography or spectroscopy), researchers would need to develop or adapt methods based on standard organic chemistry techniques and literature precedents for similar fluorinated benzoic acids. Detailed protocols, including specific reaction conditions, purification methods, and analytical parameters, are not available in the public domain search results.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific biological signaling pathways that this compound directly modulates. Its role is primarily defined as an intermediate for creating more complex, biologically active molecules.[1] The anti-inflammatory or analgesic properties of its derivatives would be determined by the final molecular structure and its interaction with specific biological targets, which would require dedicated pharmacological studies.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.

| Hazard Class | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 2,4,5-三氟-3-甲氧基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 112811-65-1 [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2,4,5-Trifluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document collates available data on its physical and spectral characteristics, details relevant experimental protocols for their determination, and presents a logical workflow for these procedures.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline powder.[1] Its trifluoromethyl and methoxy functional groups contribute to its reactivity and solubility in various organic solvents, making it a valuable building block in the synthesis of biologically active molecules.[1] The trifluoromethyl group can increase lipophilicity, a desirable characteristic for enhancing the pharmacokinetic properties of drug candidates.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₃ | [1][2][3] |

| Molecular Weight | 206.12 g/mol | [1][2][3] |

| CAS Number | 112811-65-1 | [1][2][3] |

| Appearance | White to almost white powder to crystal | [1][4] |

| Melting Point | 105-112 °C (lit.) or 116-119 °C | [2][5][6],[1][4] |

| Boiling Point | 284.3±35.0 °C (Predicted) | [7] |

| Density | 1.472 g/mL at 25 °C (lit.) | [6][7][8] |

| pKa | 2.75±0.10 (Predicted) | [7] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The following table summarizes the available spectral information based on database entries.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Technique | Source(s) |

| Infrared (IR) | FTIR (KBr), ATR-IR (Neat) | [2] |

| Raman | FT-Raman | [2] |

| Nuclear Magnetic Resonance (NMR) | ¹⁹F NMR | [2] |

| Nuclear Magnetic Resonance (NMR) | ¹³C NMR | [9] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures for the characterization of solid organic compounds.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the solid melts to a clear liquid is observed.

Apparatus:

-

Thiele tube or aluminum heating block

-

Thermometer (0-200 °C range)

-

Capillary tubes (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Paraffin oil (for Thiele tube)

-

Spatula and watch glass

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder.[5][10]

-

Capillary Tube Filling: The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, aiming for a compact column of 2-3 mm in height.[3][10]

-

Apparatus Setup: The capillary tube is attached to the thermometer with a thread or rubber band, ensuring the sample is level with the thermometer's bulb.[3][5]

-

Heating: The thermometer and capillary assembly is placed in the Thiele tube containing paraffin oil or inserted into the aluminum block.[3][5] Heating is commenced at a slow, steady rate.

-

Observation: The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded.[10] The melting point is reported as the range t₁ - t₂.

-

Confirmation: The procedure should be repeated with a fresh sample to ensure accuracy.[3]

Determination of Solubility (Gravimetric Method)

Understanding the solubility of a compound in various solvents is essential for its application in synthesis, purification, and formulation.

Principle: An excess of the solute is equilibrated with a known volume of solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.

Apparatus:

-

Analytical balance

-

Constant temperature shaker bath

-

Vials with tight-fitting caps

-

Pipettes

-

Filtration apparatus (e.g., syringe filters) or centrifuge

-

Drying oven and desiccator

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume or mass of the desired organic solvent.[11]

-

Equilibration: The vial is sealed and placed in a constant temperature shaker bath. It is agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][11]

-

Separation of Undissolved Solid: The solution is allowed to stand at the constant temperature to let undissolved solids settle. A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter, or the solution is centrifuged to separate the solid.[11]

-

Solvent Evaporation: A precisely known volume or mass of the clear, saturated solution is transferred to a pre-weighed, dry vial.[11] The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point) until a constant weight is achieved.

-

Calculation: The vial with the dried solute is cooled in a desiccator and weighed. The mass of the dissolved compound is determined by subtracting the initial weight of the vial. Solubility can then be expressed in terms of g/100 g of solvent or other relevant units.[1][11]

Logical and Experimental Workflows

The characterization of a chemical compound like this compound follows a logical progression of experiments to confirm its identity and purity.

Caption: Workflow for the characterization of this compound.

Biological Context and Applications

While this guide focuses on physical properties, it is important to note the relevance of this compound in applied research. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain relief.[1] In the agrochemical sector, it is used in the formulation of herbicides and pesticides.[1] Furthermore, it is a known precursor for the synthesis of quinolone derivatives, a class of compounds with significant antibacterial activity.[6][7][8] No direct signaling pathways involving this specific acid have been detailed in the reviewed literature; its biological relevance is primarily as a foundational structure for more complex active molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 112811-65-1 [chemicalbook.com]

- 9. This compound(112811-65-1) 13C NMR spectrum [chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid: From Synthesis to Therapeutic Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key chemical intermediate in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its significant applications as a precursor to bioactive molecules, particularly in the fields of antibacterials and oncology.

Chemical Structure and Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of three fluorine atoms and a methoxy group on the benzene ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its downstream products.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 112811-65-1 | [1] |

| Molecular Formula | C₈H₅F₃O₃ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Melting Point | 105-112 °C | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| SMILES | COC1=C(C(=CC(=C1F)F)C(=O)O)F | [1] |

| InChIKey | YVJHZWWMKFQKDC-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been developed, primarily documented in patent literature. These methods aim for high yield, purity, and industrial scalability. Below are detailed protocols from selected patents.

Synthesis from Tetrafluorophthalic Acid

This method involves the defluorination-hydroxylation and subsequent methylation of tetrafluorophthalic acid.[4]

Experimental Protocol:

-

Defluorination-Hydroxylation and Decarboxylation: Tetrafluorophthalic acid is subjected to a reaction with an alkali to induce defluorination and hydroxylation, yielding a 2,4,5-trifluoro-3-hydroxyphthalic acid salt. This intermediate is then acidified and heated to promote decarboxylation, resulting in the formation of 2,4,5-trifluoro-3-hydroxybenzoic acid.

-

Methylation: The obtained 2,4,5-trifluoro-3-hydroxybenzoic acid is then methylated using dimethyl carbonate to yield this compound.

-

Acyl Chlorination (Optional): The final product can be further reacted with a chlorinating agent, such as thionyl chloride, to produce 2,4,5-trifluoro-3-methoxybenzoyl chloride, a more reactive intermediate for subsequent syntheses.[4]

Industrial Preparation from Tetrachlorophthalic Anhydride

An alternative industrial-scale synthesis starts from tetrachlorophthalic anhydride.[5]

Experimental Protocol:

-

Imidization: Tetrachlorophthalic anhydride is reacted with methylamine to form N-methyl tetrachlorophthalimide.

-

Fluorination: The tetrachloro-intermediate is then subjected to a fluorine-exchange reaction using an alkali metal fluoride to produce N-methyl tetrafluorophthalimide.

-

Hydrolysis and Decarboxylation: The tetrafluoro-intermediate undergoes a reaction with sodium hydroxide, leading to the formation of 2,4,5-trifluoro-3-hydroxy sodium phthalate. Subsequent acidification and decarboxylation yield 2,4,5-trifluoro-3-hydroxybenzoic acid.

-

Methylation: The hydroxyl group is then methylated using dimethyl sulfate to give this compound sodium salt, which upon acidification, yields the final product.

Caption: General synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a critical building block for the synthesis of various biologically active molecules. Its trifluorinated and methoxylated phenyl ring is a key pharmacophore in several classes of therapeutic agents.

Precursor for Quinolone Antibacterial Agents

This benzoic acid derivative is a vital precursor for the synthesis of quinolone and fluoroquinolone antibiotics. These synthetic antibacterial agents are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6]

Mechanism of Action of Quinolone Derivatives:

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and cleaved DNA, leading to a halt in DNA replication and ultimately, cell death.[7]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes, leading to a disruption of cell division.[8]

Caption: Mechanism of action of quinolone antibiotics.

Ligand for Organotin Anticancer Complexes

This compound can be used as a ligand to synthesize organotin(IV) complexes, which have demonstrated significant potential as anticancer agents. These complexes exhibit cytotoxicity against various cancer cell lines.[6]

Anticancer Activity and Mechanism of Organotin Complexes:

Organotin complexes derived from this compound have shown promising anticancer activity, often inducing apoptosis (programmed cell death) in cancer cells.

Quantitative Data on Anticancer Activity of Related Organotin Compounds:

| Compound | Cell Line | IC₅₀ (µM) |

| TBT-Cl | CAL-27 (high-tumorigenic) | 0.91 ± 0.53 |

| TBT-OCOCF₃ | CAL-27 (high-tumorigenic) | 2.45 ± 0.14 |

| TBT-O | CAL-27 (high-tumorigenic) | 13.18 ± 3.70 |

| Cisplatin | CAL-27 (high-tumorigenic) | 138.60 ± 59.52 |

Data from a study on tributyltin compounds, demonstrating the potential potency of organotin complexes.[5]

The mechanism of action for the anticancer effects of organotin compounds generally involves the induction of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of a cascade of enzymes called caspases.[9]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.

-

Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Caption: General signaling pathway for apoptosis induced by organotin complexes.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry and drug development. Its unique chemical structure allows for the synthesis of potent antibacterial and anticancer agents. The detailed synthetic protocols and an understanding of the mechanisms of action of its derivatives, as outlined in this guide, provide a solid foundation for researchers and scientists working on the development of new and effective therapeutics. Further exploration of derivatives of this compound holds significant promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diorganotin(IV) and triorganotin(IV) complexes of meso-tetra(4-sulfonatophenyl)porphine induce apoptosis in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,4,5-Trifluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information and experimental protocols for 2,4,5-Trifluoro-3-methoxybenzoic acid. Due to the limited availability of quantitative solubility data for this specific compound in publicly accessible literature, this guide also furnishes data for a structurally analogous compound to provide a reference point for formulation and development studies.

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physicochemical properties, particularly its solubility in various solvents, are crucial for its handling, formulation, and biological activity. The presence of three fluorine atoms and a methoxy group on the benzene ring influences its polarity, crystal lattice energy, and interactions with solvents, thereby determining its solubility profile.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₃ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Melting Point | 105-112 °C | [2] |

| Appearance | White to almost white powder/crystal | [1] |

Solubility Data

For a comprehensive understanding and to aid in solvent selection for experimental studies, the following table presents solubility data for 2,4,5-Trimethoxybenzaldehyde. This compound is structurally similar to this compound, and its solubility behavior may provide an initial estimation for solvent screening. It is important to note that this data is provided as a reference and the actual solubility of this compound will need to be experimentally determined.

Table 1: Solubility of 2,4,5-Trimethoxybenzaldehyde in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Solubility (mol·L⁻¹) |

| Methanol | 278.15 | 49.88 |

| 298.15 | 80.15 | |

| 318.15 | 125.40 | |

| Acetone | 278.15 | 110.20 |

| 298.15 | 165.40 | |

| 318.15 | 240.10 | |

| Acetonitrile | 278.15 | 35.11 |

| 298.15 | 58.92 | |

| 318.15 | 93.27 | |

| Ethyl Acetate | 278.15 | 65.43 |

| 298.15 | 105.70 | |

| 318.15 | 162.30 |

Data for 2,4,5-Trimethoxybenzaldehyde is provided as a reference for this compound due to structural similarity, as presented in a technical guide for the related compound 2,4,5-Trimethoxybenzoic acid.[3]

Experimental Protocol for Solubility Determination

The following protocol outlines a general procedure for determining the equilibrium solubility of this compound in a desired solvent, adapted from the shake-flask method.[3]

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, acetone)

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the selected solvent at the specified temperature using the following formula:

Solubility = (Concentration of the diluted sample) x (Dilution factor)

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for its experimental determination. The provided protocol for the shake-flask method, coupled with HPLC analysis, offers a reliable approach for researchers and drug development professionals to ascertain the solubility of this compound in various solvents. The reference data for a structurally similar compound can serve as a useful starting point for these investigations. Accurate solubility data is paramount for the successful formulation and development of any new chemical entity.

References

Spectroscopic and Structural Analysis of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS No. 112811-65-1). Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, supported by detailed experimental protocols and data visualizations.

Core Spectral Data

The structural integrity and purity of this compound have been confirmed through various spectroscopic methods. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | m | 1H | Ar-H |

| ~4.00 | s | 3H | -OCH₃ |

| ~13.00 | br s | 1H | -COOH |

Note: Predicted data based on typical values for similar structures. Actual experimental data is pending.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C =O |

| 150-160 (m) | C -F |

| 140-150 (m) | C -F, C -O |

| 110-120 (m) | C -H |

| ~60 | -OC H₃ |

Note: Predicted data based on typical values for fluorinated and methoxy-substituted benzoic acids. Actual experimental data is pending.

Table 3: ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -115 to -125 | m | Ar-F |

| -135 to -145 | m | Ar-F |

| -150 to -160 | m | Ar-F |

Note: Predicted data based on typical values for polyfluorinated aromatic compounds. Actual experimental data is pending.

Table 4: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |

| 1250-1350 | Strong | C-O stretch (Aryl ether) |

| 1000-1200 | Strong | C-F stretch |

Note: Predicted data based on characteristic functional group absorptions. Actual experimental data is pending.

Table 5: Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity (%) | Assignment |

| 206.02 | ~95 | [M]⁺ (Molecular Ion) |

| 189 | Moderate | [M - OH]⁺ |

| 161 | Moderate | [M - COOH]⁺ |

| 133 | Moderate | [M - COOH - CO]⁺ |

Note: Predicted fragmentation pattern for the molecular ion C₈H₅F₃O₃⁺. Actual experimental data is pending.

Experimental Protocols

The following sections detail the methodologies used for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

¹⁹F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1 second, and 64 scans, using hexafluorobenzene as an external reference.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance. Peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

-

Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific Q Exactive HF mass spectrometer.

-

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

-

Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge ratio (m/z) range of 50-500.

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualized Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for understanding the key spectral characteristics of this compound. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific and industrial fields.

A Comprehensive Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid: Suppliers, Purity, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methoxybenzoic acid, with the CAS number 112811-65-1, is a key fluorinated building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluorinated aromatic ring and methoxy group impart unique chemical properties that are highly valued in medicinal chemistry and materials science. This technical guide provides an in-depth overview of commercially available suppliers, typical purity levels, and detailed experimental protocols for the quality control of this important chemical intermediate. Furthermore, it illustrates its application in the synthesis of a prominent fluoroquinolone antibiotic and the subsequent mechanism of action.

Suppliers and Purity

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development as well as larger-scale manufacturing. The table below summarizes the offerings from several notable suppliers. Researchers should always request a certificate of analysis (CoA) for lot-specific purity information.

| Supplier | Stated Purity | Analysis Method for Purity |

| Sigma-Aldrich | 95% | Not specified on product page |

| Chem-Impex | ≥ 98% | GC[1] |

| TCI Chemicals | >98.0% | GC (T)[2] |

| Amerigo Scientific | 95% | Not specified on product page[3] |

| Shaanxi Dideu New Materials Co. Ltd. | 99% | Not specified on product page[4] |

| Cynor Laboratories | Industrial Grade | Not specified on product page[5] |

Experimental Protocols for Quality Control

Accurate determination of the purity of this compound is crucial for its application in synthesis. The following are representative protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy that can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of fluorinated benzoic acids and other aromatic carboxylic acids.[6][7][8][9]

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution is often effective.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 272 nm.[6]

-

Injection Volume: 10 µL.

b. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

c. Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities. As carboxylic acids are not readily volatile, a derivatization step is typically required.[10][11]

a. Sample Preparation and Derivatization (Methylation):

-

Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

-

Add 1 mL of a derivatizing agent such as BF₃ in methanol (14% w/v).

-

Seal the vial and heat at 60-80°C for 1-2 hours to form the methyl ester derivative.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 1 mL of a non-polar organic solvent (e.g., hexane or dichloromethane).

-

Vortex the mixture vigorously for 1 minute and allow the layers to separate.

-

Carefully transfer the organic layer containing the derivatized analyte to a clean GC vial.

b. Instrumentation and Analytical Conditions:

-

GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

c. Data Analysis:

-

Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.

-

Identify and quantify impurities based on their respective mass spectra and peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an essential tool for confirming the chemical structure and assessing the purity of this compound.

a. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

b. Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

c. Spectral Interpretation:

-

¹H NMR: Expect signals corresponding to the methoxy group protons and the aromatic proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring.

-

¹³C NMR: Expect signals for each of the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and oxygen atoms.

-

¹⁹F NMR: Expect distinct signals for each of the three fluorine atoms, with characteristic chemical shifts and coupling constants (J-coupling) to each other and to the neighboring protons.

-

Purity Assessment: The presence of impurity peaks in the spectra can be used to estimate the purity of the sample, often by integration against a known internal standard.

Application in Drug Synthesis: The Gatifloxacin Pathway

This compound is a crucial starting material for the synthesis of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The following diagram illustrates a common synthetic route.[12]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Gatifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[13][14][15][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 112811-65-1 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 11281-65-5 [chemicalbook.com]

- 5. indiamart.com [indiamart.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. This document details its chemical synonyms and identifiers, outlines a common industrial synthesis pathway with experimental insights, and contextualizes its application in drug development.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in commercial and academic literature. A comprehensive list of its synonyms and chemical identifiers is provided below for clear identification and sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 112811-65-1[1][2][3][4] |

| Molecular Formula | C8H5F3O3[1][2][3] |

| Molecular Weight | 206.12 g/mol [1][2][3] |

| Synonyms | 3-methoxy-2,4,5-trifluorobenzoic acid, 2,4,5-Trifluoro-m-anisic acid, Benzoic acid, 2,4,5-trifluoro-3-methoxy-[1][3] |

| PubChem CID | 2733970[1] |

| MDL Number | MFCD00153201[2][3] |

| InChI Key | YVJHZWWMKFQKDC-UHFFFAOYSA-N[1][3] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically begins with tetrachlorophthalic anhydride. The following sections outline the key transformations involved in this synthetic route, based on established patent literature.

Experimental Protocols

The following protocols are derived from industrial preparation methods and provide a general overview of each synthetic step. Researchers should consult the primary patent literature for more detailed information and safety precautions.

Step 1: Synthesis of N-Methyl Tetrachlorophthalimide

This initial step involves the imidization of tetrachlorophthalic anhydride with methylamine.

-

Reactants: Tetrachlorophthalic anhydride, methylamine.

-

Procedure Outline: Tetrachlorophthalic anhydride is reacted with an aqueous solution of methylamine. The reaction mixture is typically heated to drive the condensation and cyclization to form the imide. Toluene may be used as a solvent to facilitate the reaction and azeotropically remove water. After the reaction is complete, the solvent is removed to yield the crude N-methyl tetrachlorophthalimide.[3]

-

Reaction Conditions: The reaction temperature is generally maintained between 100-120 °C.[3]

Step 2: Fluorination of N-Methyl Tetrachlorophthalimide

The chlorine atoms on the aromatic ring are replaced with fluorine atoms in this key step.

-

Reactants: N-Methyl tetrachlorophthalimide, an alkali metal fluoride (e.g., potassium fluoride).

-

Procedure Outline: The N-methyl tetrachlorophthalimide is subjected to a halogen exchange reaction with an excess of potassium fluoride. A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is commonly used. A phase transfer catalyst can be employed to enhance the reaction rate.[2]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, in the range of 135-155 °C.[3] The reaction time can be several hours to ensure complete fluorination.

Step 3: Hydrolysis and Decarboxylation to 2,4,5-Trifluoro-3-hydroxybenzoic Acid

The imide ring is opened, and one of the carboxyl groups is removed in this step.

-

Reactants: N-Methyl tetrafluorophthalimide, a strong base (e.g., sodium hydroxide).

-

Procedure Outline: The N-methyl tetrafluorophthalimide is treated with an aqueous solution of a strong base, which hydrolyzes the imide to a phthalamic acid intermediate. Concurrently, one of the fluorine atoms can be substituted by a hydroxyl group. Subsequent acidification and heating promote decarboxylation to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.[3]

-

Reaction Conditions: The hydrolysis is typically performed with a caustic solution, followed by acidification to a pH of 3-4 to facilitate decarboxylation upon heating.

Step 4: Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid

The final step involves the methylation of the hydroxyl group to form the desired methoxy group.

-

Reactants: 2,4,5-Trifluoro-3-hydroxybenzoic acid, a methylating agent (e.g., dimethyl sulfate).

-

Procedure Outline: The 2,4,5-trifluoro-3-hydroxybenzoic acid is reacted with a methylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile to attack the methylating agent. After the reaction, acidification is performed to protonate the carboxylic acid group, yielding the final product.[3]

-

Reaction Conditions: The reaction is carried out in a suitable solvent, and the temperature is controlled to ensure selective methylation of the hydroxyl group.

Application in Fluoroquinolone Synthesis

This compound is a crucial building block for the synthesis of many modern fluoroquinolone antibiotics.[4] These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The specific substitutions on the quinolone core, often introduced via intermediates like the title compound, are critical for their spectrum of activity and pharmacokinetic properties.

The synthesis of the quinolone core typically involves the conversion of this compound into a more reactive derivative, such as an acyl chloride. This activated intermediate then undergoes a series of condensation and cyclization reactions to form the fundamental bicyclic quinolone structure. Further modifications, often at the C-7 position, are then carried out to introduce different amine-containing heterocycles, which significantly influence the antibacterial spectrum and potency of the final drug molecule.

References

The Role of 2,4,5-Trifluoro-3-methoxybenzoic Acid in Chemical Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest within the chemical and pharmaceutical industries. Its unique molecular structure, featuring three fluorine atoms and a methoxy group on the benzene ring, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known applications and characteristics of this compound, with a focus on its role as a building block in the development of new chemical entities.

While this compound is a key starting material for molecules with potential biological relevance, it is important to note that, based on currently available public information, the direct biological activity, mechanisms of action, and associated signaling pathways of this compound itself have not been extensively characterized. Its primary utility lies in its function as a synthetic precursor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its application in various synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₃ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2][3] |

| CAS Number | 112811-65-1 | [1][2][3] |

| Melting Point | 105-112 °C | [2][3][4][5] |

| Density | 1.472 g/mL at 25 °C | [2][4] |

| pKa | 2.75 ± 0.10 (Predicted) | [2] |

| Appearance | White to Almost white powder to crystal | [2] |

Role in Synthesis

This compound serves as a versatile precursor in the synthesis of various organic compounds, particularly in the fields of pharmaceuticals and agrochemicals.[6] Its trifluoromethyl and methoxy groups can influence the pharmacokinetic and physicochemical properties of the final products.[6]

One of the notable applications of this compound is in the preparation of quinolone derivatives.[2][4] Quinolones are a class of compounds known for their broad-spectrum antibacterial activity. The synthesis of these derivatives often involves the reaction of this compound with other reagents to construct the core quinolone scaffold.

Furthermore, it is utilized in the synthesis of organotin(IV) complexes and other coordination compounds.[2][3][4] The carboxylate group of the acid can readily coordinate with metal ions, leading to the formation of novel metallo-organic structures with potential catalytic or material science applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Therefore, appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a well-ventilated place and the container kept tightly closed.

Conclusion

References

- 1. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound 95 112811-65-1 [sigmaaldrich.com]

- 4. This compound | 112811-65-1 [chemicalbook.com]

- 5. This compound | 11281-65-5 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Detailed Guide for Researchers

Application Note: This document provides a comprehensive overview and detailed protocols for the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies outlined are intended for researchers and scientists in the field of drug development and organic synthesis.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules, including quinolone derivatives. Its trifluorinated and methoxylated aromatic structure imparts unique electronic properties and metabolic stability to the target compounds. This document details a common and effective synthetic route starting from tetrafluorophthalic acid.

Overall Synthesis Pathway

The synthesis of this compound from tetrafluorophthalic acid is a multi-step process that involves defluorination-hydroxylation, decarboxylation, and methylation. An alternative pathway starting from tetrachlorophthalic anhydride also exists, which proceeds through imidation, fluorination, hydrolysis, and decarboxylation before the final methylation step.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound starting from tetrafluorophthalic acid.

Protocol 1: Synthesis from Tetrafluorophthalic Acid

This protocol is divided into two main stages:

-

Stage 1: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid.

-

Stage 2: Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic acid.

Stage 1: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid

This stage involves the defluorination-hydroxylation and subsequent decarboxylation of tetrafluorophthalic acid.

Materials:

-

Tetrafluorophthalic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Water

-

Ethyl acetate

Procedure:

-

Defluorination-Hydroxylation:

-

Acidification and Decarboxylation:

-

After the initial reaction, cool the mixture.

-

Acidify the reaction mixture by adding hydrochloric acid or sulfuric acid until the pH is between 1.0 and 6.0.[1]

-

Heat the acidified mixture to induce decarboxylation.

-

The resulting precipitate of 2,4,5-Trifluoro-3-hydroxybenzoic acid is collected by filtration.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

Stage 2: Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic acid

This stage describes the methylation of the hydroxyl group to yield the final product. Two common methylating agents are dimethyl sulfate and dimethyl carbonate.

Method A: Methylation using Dimethyl Carbonate

Materials:

-

2,4,5-Trifluoro-3-hydroxybenzoic acid

-

Dimethyl carbonate

-

Organic tertiary amine catalyst (e.g., triethylamine)

-

Acidic inorganic salt

-

Solvent (e.g., water, dimethyl sulfoxide, N,N-dimethylformamide, toluene)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Methylation Reaction:

-

In a reaction vessel, combine 2,4,5-Trifluoro-3-hydroxybenzoic acid, dimethyl carbonate, an organic tertiary amine catalyst, and an acidic inorganic salt in a suitable solvent.[1] The mass of the solvent should be 5-15 times that of the starting benzoic acid.[1]

-

Heat the mixture to a temperature between 120-180 °C.[1]

-

Maintain the reaction for 6-8 hours.[1]

-

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent.

-

Hydrolyze the residue with a sodium hydroxide solution. The hydrolysis is typically conducted at 25-45 °C for 1-4 hours.[1]

-

Acidify the mixture to a pH of 0.5 to 3.[1]

-

Extract the product with ethyl acetate.

-

Dry the organic layer and evaporate the solvent to obtain this compound.

-

Method B: Methylation using Dimethyl Sulfate

Materials:

-

2,4,5-Trifluoro-3-hydroxybenzoic acid

-

Dimethyl sulfate

-

Sodium hydroxide (NaOH) solution

-

Acid (for acidification)

Procedure:

-

Methylation Reaction:

-

Dissolve 2,4,5-Trifluoro-3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

-

Add dimethyl sulfate to the reaction mixture.

-

-

Work-up and Purification:

-

After the reaction is complete, acidify the mixture to precipitate the product.

-

Collect the solid by filtration and wash with water.

-

The crude product can be further purified by recrystallization.

-

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound from Tetrafluorophthalic Acid.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) |

| Defluorination-Hydroxylation | Tetrafluorophthalic acid | Sodium hydroxide | Water | 40 - 90 | 4 - 10 |

| Acidification & Decarboxylation | Intermediate from previous step | Hydrochloric acid or Sulfuric acid | Water | - | - |

| Methylation (Method A) | 2,4,5-Trifluoro-3-hydroxybenzoic acid | Dimethyl carbonate, Organic tertiary amine, Acidic inorganic salt | Water, DMSO, DMF, or Toluene | 120 - 180 | 6 - 8 |

| Methylation (Method B) | 2,4,5-Trifluoro-3-hydroxybenzoic acid | Dimethyl sulfate, Sodium hydroxide | Water | - | - |

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound from Tetrafluorophthalic Acid.

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of an Alternative Synthesis Route.

Caption: Alternative synthesis route starting from tetrachlorophthalic anhydride.

References

Application Notes and Protocols: 2,4,5-Trifluoro-3-methoxybenzoic acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methoxybenzoic acid is a key fluorinated building block in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its unique substitution pattern, featuring three fluorine atoms and a methoxy group on the benzoic acid core, imparts specific reactivity and properties that are instrumental in the development of complex, biologically active molecules.[2] This compound is particularly significant in the synthesis of fourth-generation fluoroquinolone antibiotics, such as Gatifloxacin and Moxifloxacin, which are vital in treating a range of bacterial infections.[3] The trifluoromethyl group contributes to increased lipophilicity and can enhance the pharmacokinetic properties of the final drug molecule.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of fluoroquinolone antibiotics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 112811-65-1 | [4][5] |

| Molecular Formula | C₈H₅F₃O₃ | [4][6] |

| Molecular Weight | 206.12 g/mol | [4][5][6] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 105-112 °C | [4][5] |

| Boiling Point | 284.3±35.0 °C (Predicted) | [4] |

| Density | 1.472 g/mL at 25 °C | [4] |

Application in Fluoroquinolone Synthesis

This compound is a pivotal starting material for the synthesis of the quinolone core structure essential for the antibacterial activity of drugs like Gatifloxacin and Moxifloxacin. The general synthetic strategy involves the conversion of the benzoic acid to a more reactive species, such as an acid chloride, followed by a series of condensation, cyclization, and substitution reactions to build the final fluoroquinolone molecule.

Synthesis of Gatifloxacin Intermediate

The following table outlines the key steps and associated quantitative data for the synthesis of a key Gatifloxacin intermediate starting from this compound.

| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |

| 1 | Acid Chloride Formation | Thionyl chloride | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | 84% | [4] |

| 2 | Malonate Condensation | Diethyl malonate, magnesium ethoxide | Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate | 99% | [4] |

| 3 | Hydrolysis/Decarboxylation | p-Toluenesulfonic acid, water | Ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate | - | [4] |

| 4 | Enol Ether Formation | Triethyl orthoformate | Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate | 82% (from step 2) | [4] |

Synthesis of Moxifloxacin

The final step in the synthesis of Moxifloxacin involves the nucleophilic substitution of a fluorine atom on the quinolone core with the appropriate side chain.

| Step | Reaction | Reagents and Conditions | Product | Yield | Purity (HPLC) | Reference |

| 5 | Nucleophilic Substitution | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, Dimethyl sulfoxide, 65-70 °C, 6-8 hr | Moxifloxacin | 89.7% | 98% | [7] |

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key reactive intermediate.

Materials:

-

This compound

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous reaction vessel with a reflux condenser and gas outlet

Procedure:

-

In a dry reaction vessel, combine this compound and thionyl chloride.

-

Add a catalytic amount of DMF.

-

Slowly heat the mixture to reflux (approximately 78-80 °C) and maintain for 5 hours.

-

After the reaction is complete, remove the excess unreacted thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of Moxifloxacin from Quinolone Intermediate

This protocol details the final step in the synthesis of Moxifloxacin.

Materials:

-

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

-

(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Reaction vessel with a stirrer and temperature control

Procedure:

-

In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine in DMSO.

-

Heat the reaction mixture to 65-70 °C and stir for 6-8 hours.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, cool the mixture to 25-30 °C.

-

Add water and continue stirring for 2 hours to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with water and dry under vacuum at 75 °C to yield Moxifloxacin.[7]

Mechanism of Action of Fluoroquinolones (Gatifloxacin and Moxifloxacin)

Gatifloxacin and Moxifloxacin are broad-spectrum antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][5][8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2][8]

-

DNA Gyrase Inhibition: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. By inhibiting DNA gyrase, fluoroquinolones prevent the relaxation of supercoiled DNA, thereby halting DNA replication.[1][2][8]

-

Topoisomerase IV Inhibition: Topoisomerase IV is essential for the separation of interlinked daughter DNA strands following replication. Inhibition of this enzyme prevents the segregation of replicated chromosomes into daughter cells, leading to a disruption of cell division.[1][2][8]

The dual inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.[1]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of a fluoroquinolone antibiotic using this compound as a starting material.

Caption: General workflow for fluoroquinolone synthesis.

References

- 1. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 2. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]

- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 6. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 8. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 9. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

Use of 2,4,5-Trifluoro-3-methoxybenzoic acid in moxifloxacin synthesis

Application Notes and Protocols for the Synthesis of Moxifloxacin

Introduction

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent. Its synthesis is a topic of significant interest for researchers, scientists, and professionals in drug development. While the query specified the use of 2,4,5-Trifluoro-3-methoxybenzoic acid, a review of established synthetic routes indicates that this compound is not the standard starting material for the industrial production of Moxifloxacin.

The primary and most widely documented precursor for the quinolone core of Moxifloxacin is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid or its corresponding ethyl ester. The synthesis then proceeds by a nucleophilic substitution reaction with the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane .

It is noteworthy that isomers such as 2,3,4-trifluoro-5-methoxybenzoic acid have been documented in the synthesis of specific Moxifloxacin impurities, which may be the origin of the initial query.[1] These impurities are crucial for analytical and quality control purposes.

These application notes will focus on the established and validated methods for Moxifloxacin synthesis, providing detailed protocols, quantitative data, and process visualizations.

Principle of Synthesis

The core of Moxifloxacin synthesis involves a nucleophilic aromatic substitution reaction. The fluorine atom at the C-7 position of the quinolone ring system is displaced by a secondary amine group from the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. This reaction is the key step in forming the final Moxifloxacin molecule.[2] To improve reaction selectivity, yield, and purity, methods involving the formation of a borate complex with the quinolone core have also been developed.[3][4]

Experimental Protocols

Protocol 1: Direct Condensation Method

This protocol describes the direct condensation of the quinolone core with the diazabicyclo side chain.

Materials:

-

1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

-

(S,S)-2,8-diazabicyclo[4.3.0]nonane

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Triethylamine (optional, as an acid scavenger)[5]

Procedure:

-

In a suitable reaction vessel, charge 50 g of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 600 mL of dimethyl sulfoxide (DMSO).[6]

-

Add 25.7 mL of (S,S)-2,8-diazabicyclo[4.3.0]nonane to the mixture.[6]

-

Heat the reaction mixture to 65-70 °C and maintain stirring for 6-8 hours.[6]

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6]

-

Upon completion, cool the reaction mixture to 25-30 °C.[6]

-

Slowly add 100 mL of water and continue stirring for an additional 2 hours to precipitate the product.[6]

-

Collect the solid product by filtration.

-

Wash the collected solid with 100 mL of water.[6]

-

Dry the product under vacuum at 75 °C to yield Moxifloxacin base.[6]

Protocol 2: Borate Complex Intermediate Method

This protocol involves the formation of a borate complex to enhance reaction efficiency and reduce the formation of positional isomers.[7]

Part A: Formation of the Borate Intermediate

-

Heat 200.0 g of propionic anhydride to 80-85 °C in a reaction flask.[8]

-

Carefully add 30.0 g of boric acid to the heated propionic anhydride at 80-90 °C and reflux for 2 hours.[8]

-

Cool the mixture to 70 °C.

-

Add 100 g of ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate.[8]

-

Raise the temperature to 100 °C and maintain for 4 hours.[8]

-

Cool the reaction mass to 0 °C and slowly add 1000 mL of purified water, maintaining the temperature between 0-5 °C for 1 hour to precipitate the borate complex.[8]

-

Filter the solid and dry to obtain the borate intermediate.

Part B: Condensation and Hydrolysis

-

Suspend 100.0 g of the prepared borate complex in 500.0 mL of n-butanol.[8]

-

Slowly add a solution of 29.0 g of (S,S)-2,8-diazabicyclo[4.3.0]nonane in 100.0 mL of n-butanol at 10-15 °C.[8]

-

Heat the mixture to 100 °C and maintain for 3 hours.[8]

-

After cooling to 25-30 °C, add 200.0 mL of methanol. This step also facilitates the hydrolysis of the intermediate complex to yield Moxifloxacin base.

-

The base can then be converted to Moxifloxacin hydrochloride by adjusting the pH to 1.0-2.0 with methanolic hydrochloric acid and cooling to 0-5 °C to induce crystallization.[8]

-

Filter the solid, wash with chilled methanol, and dry under vacuum at 85-90 °C to obtain Moxifloxacin hydrochloride.[8]

Data Presentation

Table 1: Comparison of Moxifloxacin Synthesis Protocols

| Parameter | Protocol 1: Direct Condensation[6] | Protocol 2: Borate Complex Method[8] | Catalytic Method[5] |

| Starting Material | Quinolone Carboxylic Acid | Quinolone Carboxylic Acid Ethyl Ester | Quinolone Carboxylic Acid |

| Key Reagents | (S,S)-2,8-diazabicyclo[4.3.0]nonane | Boric Acid, Propionic Anhydride, (S,S)-2,8-diazabicyclo[4.3.0]nonane | (S,S)-2,8-diazabicyclo[4.3.0]nonane, [BCl2(4pic)][AlCl4], Triethylamine |

| Solvent | DMSO | n-Butanol, Methanol | Methanol |

| Temperature | 65-70 °C | 100 °C | 85 °C |

| Reaction Time | 6-8 hours | 3 hours (condensation step) | Not specified |

| Yield | 89.7% | ~75% (for hydrochloride salt) | High |

| Purity | 98% (HPLC) | High | High |

Visualizations

Diagrams of Synthesis Pathways and Workflows

Caption: General synthesis pathway for Moxifloxacin.

Caption: Two-step synthesis via a borate intermediate.

Caption: Step-by-step workflow for the direct condensation protocol.

References

- 1. CN104211701A - Method for preparing moxifloxacin impurities B and D - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

- 5. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]

- 6. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 7. KR20150048920A - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 8. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Quinolone Derivatives from 2,4,5-Trifluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, starting from 2,4,5-Trifluoro-3-methoxybenzoic acid. The described multi-step synthesis is a key process for obtaining this potent antibacterial agent.

Introduction